7-Prenyloxyaromadendrin
Overview
Description
7-Prenyloxyaromadendrin is a naturally occurring flavonoid compound found in certain plants, such as Pterocaulon alopecuroides . It belongs to the class of dihydroflavonols and is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of this compound includes a prenyloxy group attached to the aromatic ring, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Prenyloxyaromadendrin can be synthesized through various chemical reactions. One common method involves the reaction of aromadendrin with prenyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide . The reaction typically occurs at elevated temperatures to facilitate the formation of the prenyloxy group.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as Pterocaulon alopecuroides . The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the desired compound. Alternatively, large-scale chemical synthesis methods similar to the laboratory-scale synthesis can be employed for industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Prenyloxyaromadendrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: The prenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
7-Prenyloxyaromadendrin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Prenyloxyaromadendrin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Aromadendrin: A closely related dihydroflavonol without the prenyloxy group.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A well-known flavonoid with a broader range of biological activities.
Uniqueness
7-Prenyloxyaromadendrin is unique due to the presence of the prenyloxy group, which enhances its lipophilicity and potentially its biological activity . This structural feature distinguishes it from other flavonoids and contributes to its specific properties and applications .
Properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-11(2)7-8-25-14-9-15(22)17-16(10-14)26-20(19(24)18(17)23)12-3-5-13(21)6-4-12/h3-7,9-10,19-22,24H,8H2,1-2H3/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITFYDYEWQIEPX-VQTJNVASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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